molecular formula C13H19ClN2O2 B2650503 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride CAS No. 1177355-99-5

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Cat. No.: B2650503
CAS No.: 1177355-99-5
M. Wt: 270.76
InChI Key: BGCYBMSMRAWSSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-phenylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme kinetics and protein interactions.

    Medicine: As a potential therapeutic agent in the treatment of various diseases.

    Industry: In the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain biochemical applications, such as proteomics research .

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYBMSMRAWSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177355-99-5
Record name 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride
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